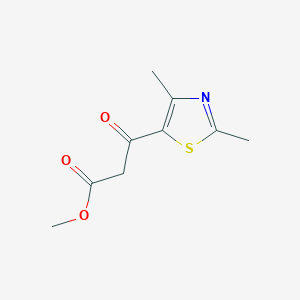

3-(2,4-Dimethyl-thiazol-5-yl)-3-oxo-propionic acid methyl ester

Overview

Description

3-(2,4-Dimethyl-thiazol-5-yl)-3-oxo-propionic acid methyl ester (DMT-PEA) is a synthetic compound with a variety of potential uses in scientific research. It is a structural analog of the neurotransmitter glutamate, and has been used in laboratory studies to investigate the roles of glutamate in various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties :

- The compound has been used in the synthesis of various chemical structures. For instance, it's a key component in the synthesis of cyclic depsipeptide Lyngbyabellin A, which shows moderate cytotoxicity against certain cell lines (Chen et al., 2013).

- It's also involved in the creation of unique chemical structures like 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydro-pyrazol-3-ones and related compounds (Rajanarendar et al., 2006).

Chemical Reactions and Transformations :

- The compound is involved in reactions leading to the synthesis of derivatives like 7,8-dihydrothiazolo[3,2-b][1,2,4]triazepin-3-ones and other related compounds (Danilkina et al., 2011).

- It has been used to create structures such as 5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester, showcasing its versatility in synthesis processes (Nagarajaiah & Begum, 2015).

Role in Synthesizing Pharmacologically Active Compounds :

- Though not directly related to pharmacological applications, this compound is a precursor in synthesizing various molecules with potential pharmacological activities. For example, it's used in the synthesis of pyrrolo[2,1-b]thiazoles, which may have applications in medicinal chemistry (Tverdokhlebov et al., 2003).

Involvement in Complex Molecular Structures :

- The compound serves as a building block for complex molecular structures such as 1-Hydroxypropylidenebisphosphonic Acid derivatives, which have significance in chemistry and potential applications in various fields (Bodrin et al., 2018).

Mechanism of Action

Target of Action

The primary target of Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a member of the cyclin-dependent kinase family of Ser/Thr protein kinases . It plays a crucial role in the regulation of the cell cycle, particularly during the G1-S phase transition .

Mode of Action

It is likely that it interacts with the active site of cdk2, potentially inhibiting its kinase activity . This inhibition could lead to alterations in the cell cycle, particularly affecting the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 can affect multiple biochemical pathways. Primarily, it can disrupt the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on DNA replication, protein synthesis, and cell division .

Pharmacokinetics

Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties would significantly impact the compound’s bioavailability and effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its interaction with CDK2. By inhibiting CDK2, it could induce cell cycle arrest, potentially leading to apoptosis or senescence in cells . This could have therapeutic implications in conditions characterized by uncontrolled cell proliferation, such as cancer .

properties

IUPAC Name |

methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-5-9(14-6(2)10-5)7(11)4-8(12)13-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYCOBWQDNFXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethyl-thiazol-5-yl)-3-oxo-propionic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

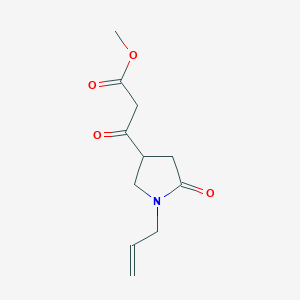

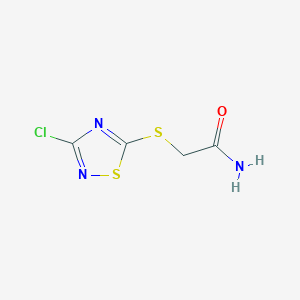

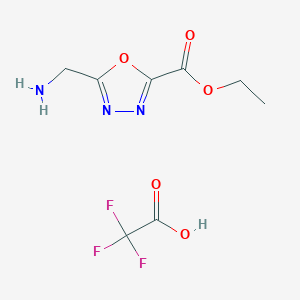

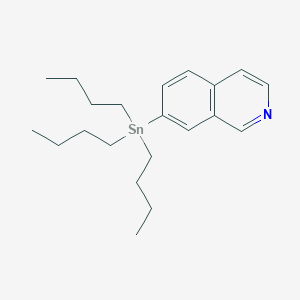

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1394207.png)

![7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394208.png)

![2-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-6-(4-methoxy-phenyl)-2H-pyridazin-3-one](/img/structure/B1394219.png)